molecular formula C8H8FNO B13009633 4-Cyclopropoxy-3-fluoropyridine

4-Cyclopropoxy-3-fluoropyridine

Katalognummer: B13009633
Molekulargewicht: 153.15 g/mol
InChI-Schlüssel: FYNMNLOGMGCZKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3-fluoropyridine can be achieved through various methods. One common approach involves the nucleophilic substitution of a suitable precursor. For example, the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with a cyclopropoxy group can yield this compound . Another method involves the cooperative copper- and base-catalyzed [3+3] cycloaddition of active methylene isocyanides with difluorocyclopropenes .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents, along with controlled reaction environments, is crucial for industrial-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclopropoxy-3-fluoropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with KF can yield difluoropyridine derivatives .

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-3-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the cyclopropoxy group can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Cyclopropoxy-3-fluoropyridine is unique due to the presence of both a cyclopropoxy group and a fluorine atom on the pyridine ring. This combination imparts specific chemical properties that can be advantageous in various applications, such as increased stability, reactivity, and binding affinity to biological targets .

Eigenschaften

Molekularformel

C8H8FNO

Molekulargewicht

153.15 g/mol

IUPAC-Name

4-cyclopropyloxy-3-fluoropyridine

InChI

InChI=1S/C8H8FNO/c9-7-5-10-4-3-8(7)11-6-1-2-6/h3-6H,1-2H2

InChI-Schlüssel

FYNMNLOGMGCZKJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=C(C=NC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.